3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol
Description
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is a cyclohexane-based tertiary alcohol characterized by a propanol chain attached to a substituted cyclohexane ring. The cyclohexane moiety features an isopropyl group at the 3-position and methyl groups at the alpha (adjacent to the propanol chain) and gamma positions (two carbons away from the propanol attachment). This sterically hindered structure imparts unique physicochemical properties, such as low water solubility and high lipophilicity, making it relevant in specialty chemical applications like solvents or intermediates in organic synthesis .
Properties
CAS No. |
99886-29-0 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
4-methyl-4-(3-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-7-6-8-14(9-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI Key |
IQXYUFKOYXBUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)C(C)(C)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol typically involves multiple steps, including the formation of the cyclohexane ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of a cyclohexane derivative, followed by reduction and further functionalization to introduce the isopropyl and trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the cyclohexane ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexane Derivatives with Hydroxyl/Propanol Groups
- cis-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate (CAS 97862-07-2): This acetate ester shares the same cyclohexane backbone and substituent positions as the target compound but replaces the terminal hydroxyl group with an acetate ester. The esterification increases lipophilicity (logP ~4.2 vs. ~3.8 for the propanol) and reduces hydrogen-bonding capacity, altering solubility and reactivity. For instance, the acetate is less polar and more stable under acidic conditions compared to the propanol .
- 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (CAS 2666932-55-2): While structurally distinct due to its ketone and amine groups, this cyclohexanone derivative demonstrates how substituent bulkiness (e.g., isopropyl and methoxyphenyl groups) affects steric hindrance and biological activity. Unlike the propanol, this compound’s ketone group enables nucleophilic reactions, and its amine group allows for salt formation .
Cyclohexane-Based Esters and Phosphonates
- O-(1-Ethylpropyl) methylphosphonothioate (CAS 584-02-1): This organophosphorus compound features a cyclohexane-like branched chain (1-ethylpropyl) but includes a phosphonothioate group. The phosphorus center introduces hydrolytic instability and higher reactivity compared to the propanol. Such compounds are often used in agrochemicals or chemical warfare agents, contrasting with the propanol’s likely role as a solvent or intermediate .
- 1,2,2-Trimethylpropyl dipropylphosphoramidocyanidoate: Another phosphoramidate derivative with a bulky cyclohexane-like substituent. Its cyanide and phosphate groups confer neurotoxic properties, which are absent in the non-electrophilic propanol. This highlights how functional groups dictate toxicity profiles .
Branched-Chain Alcohols
- Tripropylene glycol has a lower logP (~0.5) due to its ether linkages and shorter branches, resulting in higher water solubility.
Data Table: Key Properties of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol and Analogs
Research Findings and Implications
- Steric Effects: The propanol’s bulky substituents reduce reactivity in nucleophilic substitutions compared to less hindered alcohols, as seen in cyclohexanone derivatives .
- Toxicity: Phosphonothioate esters (e.g., CAS 584-02-1) show acute aquatic toxicity (LC50 <10 ppm), whereas the propanol’s lack of electrophilic groups suggests lower toxicity, akin to glycols .
Biological Activity
Chemical Structure and Properties
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is characterized by its unique cyclic structure, which contributes to its physical and chemical properties. The presence of multiple methyl groups enhances its hydrophobicity, influencing its solubility and interaction with biological systems.
Structural Formula
The structural representation can be summarized as follows:
This formula indicates the compound's molecular weight and the presence of functional groups that are crucial for its biological interactions.
The biological activity of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is primarily linked to its role as a fragrance compound in various consumer products. Its mechanism of action can be attributed to:
- Interaction with Olfactory Receptors : The compound binds to specific olfactory receptors, triggering sensory responses that contribute to the perception of scent.
- Potential Antimicrobial Properties : Some studies suggest that similar compounds may exhibit antimicrobial activity, although specific data on this compound is limited.
Study 1: Sensory Evaluation
A study conducted by Symrise AG evaluated the sensory impact of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol in perfumery applications. Participants reported a strong association with fresh and fruity scents, indicating its potential as a key ingredient in fragrance formulations.
Study 2: Antimicrobial Activity
Research exploring the antimicrobial properties of structurally similar compounds found that certain cyclic alcohols demonstrated effectiveness against common pathogens. While direct studies on this specific compound are scarce, the implications suggest potential activity worth investigating further.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Weight | Odor Profile | Antimicrobial Activity | Source |
|---|---|---|---|---|
| 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol | 230.42 g/mol | Fresh, Fruity | TBD | Symrise AG |
| Similar Cyclic Alcohol | Varies | Floral, Herbal | Positive | Various Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
